molecular formula C11H7BrO B2366181 4-Bromo-2-naphthaldehyde CAS No. 1013-80-5; 874357-11-6

4-Bromo-2-naphthaldehyde

Cat. No. B2366181
Key on ui cas rn: 1013-80-5; 874357-11-6
M. Wt: 235.08
InChI Key: XXBWXFQJIKOIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07943748B2

Procedure details

Under a nitrogen atmosphere, an oxalyl chloride methylene chloride solution (2.0 M, 4.88 ml) was diluted with methylene chloride (40 ml), and dimethyl sulfoxide (0.9 ml, 12.7 mmol) was added dropwise thereto at −78° C. To this solution, a solution of (4-bromonaphthalene-2-yl)-methanol (1.15 g, 4.88 mmol) as synthesized according to a document [J. Med. Chem., 37, 2485 (1993)] in methylene chloride (10 ml) was added dropwise over 10 minutes. This reaction mixture was stirred at −78° C. for 15 minutes and −45° C. for one hour, and then triethylamine (4.0 ml, 29.3 mmol) was added dropwise thereto and stirred at 0° C. for 30 minutes. To the reaction solution, a saturated ammonium chloride aqueous solution was added and the resulting solution was extracted with methylene chloride. The organic layer was washed with water and a saturated sodium chloride aqueous solution, and dried with sodium sulfate. After filtration, the solvent was distilled under reduced pressure, and the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:20)] to obtain the title compound (890 mg, 78%).
Name
oxalyl chloride methylene chloride
Quantity
4.88 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
78%

Identifiers

REACTION_CXSMILES
C(Cl)Cl.C(Cl)(=O)C(Cl)=O.CS(C)=O.[Br:14][C:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=[C:17]([CH2:25][OH:26])[CH:16]=1.C(N(CC)CC)C.[Cl-].[NH4+]>C(Cl)Cl>[Br:14][C:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=[C:17]([CH:25]=[O:26])[CH:16]=1 |f:0.1,5.6|

Inputs

Step One
Name
oxalyl chloride methylene chloride
Quantity
4.88 mL
Type
reactant
Smiles
C(Cl)Cl.C(C(=O)Cl)(=O)Cl
Name
Quantity
0.9 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.15 g
Type
reactant
Smiles
BrC1=CC(=CC2=CC=CC=C12)CO
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-45 °C
Stirring
Type
CUSTOM
Details
This reaction mixture was stirred at −78° C. for 15 minutes and −45° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
at −78° C
ADDITION
Type
ADDITION
Details
was added dropwise over 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with methylene chloride
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride aqueous solution, and dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography [developing solution=ethyl acetate:n-hexane (1:20)]

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=CC2=CC=CC=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 890 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.